2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine
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Overview
Description
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyrimidine core substituted with three pyridinylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine typically involves multicomponent reactions (MCRs). One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles, including pyrimidines, through annulated processes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of MCRs and the use of microwave irradiation can be scaled up for industrial applications. The use of microwave irradiation offers advantages such as reduced reaction times and increased yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine exerts its effects involves interactions with specific molecular targets. The pyrimidine core and pyridinylphenyl groups can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the electronic properties of the compound and influence its behavior in various applications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-pyridyl)pyridine: Similar in structure but with different substituents on the aromatic rings.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another heterocyclic compound with a triazine core instead of a pyrimidine core.
Uniqueness
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine is unique due to the presence of dimethyl groups on the aromatic rings, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can lead to different applications and behaviors in chemical reactions.
Properties
CAS No. |
650606-97-6 |
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Molecular Formula |
C43H37N5 |
Molecular Weight |
623.8 g/mol |
IUPAC Name |
2,4,6-tris(2,5-dimethyl-4-pyridin-2-ylphenyl)pyrimidine |
InChI |
InChI=1S/C43H37N5/c1-26-21-35(28(3)19-32(26)38-13-7-10-16-44-38)41-25-42(36-22-27(2)33(20-29(36)4)39-14-8-11-17-45-39)48-43(47-41)37-24-30(5)34(23-31(37)6)40-15-9-12-18-46-40/h7-25H,1-6H3 |
InChI Key |
IHGGMOGEQYDHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=NC(=N2)C3=CC(=C(C=C3C)C4=CC=CC=N4)C)C5=CC(=C(C=C5C)C6=CC=CC=N6)C)C)C7=CC=CC=N7 |
Origin of Product |
United States |
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